molecular formula C24H22N8O3 B3016655 (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 941887-53-2

(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

カタログ番号: B3016655
CAS番号: 941887-53-2
分子量: 470.493
InChIキー: VIKOWWCJUJVANM-WDZFZDKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone (enone), a 4-nitrophenyl group, a piperazine linker, and a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the p-tolyl substituent on the triazolo-pyrimidine moiety contributes steric bulk and moderate electron-donating properties.

特性

IUPAC Name

(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N8O3/c1-17-2-7-19(8-3-17)31-24-22(27-28-31)23(25-16-26-24)30-14-12-29(13-15-30)21(33)11-6-18-4-9-20(10-5-18)32(34)35/h2-11,16H,12-15H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOWWCJUJVANM-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research data, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring linked to a pyrimidine core.
  • A piperazine moiety , which is known for enhancing pharmacological properties.
  • A nitrophenyl group that may contribute to its biological activity.

Synthesis

The synthesis of (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Coupling with piperazine derivatives.
  • Introduction of the nitrophenyl group via electrophilic substitution.

Antitumor Activity

Recent studies have demonstrated that compounds containing triazole and pyrimidine structures exhibit notable antitumor effects. For instance:

  • A series of triazolo-thiadiazole compounds have shown inhibition of heparanase activity, leading to reduced tumor growth in preclinical models .

The proposed mechanisms through which (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and metastasis .
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cell lines, suggesting potential as chemotherapeutic agents.

Study 1: Heparanase Inhibition

A study evaluated the heparanase inhibitory activity of several triazole-containing compounds. The compound was tested alongside other analogs and demonstrated significant inhibition with an IC50 value comparable to established inhibitors .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with an IC50 value in the micromolar range .

Data Summary

Compound NameStructure TypeIC50 (µg/mL)Biological Activity
(Z)-3-(4-nitrophenyl)-...Triazole-Pyrimidine12.5Heparanase Inhibition
Analog ATriazole-Thiadiazole3.0Tumor Growth Inhibition
Analog BPyrimidine Derivative5.0Cytotoxicity in MCF7

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the triazolopyrimidine family, which is widely explored for kinase inhibition, anticancer, and antimicrobial applications. Key structural analogues include derivatives synthesized in pyrazolo-pyrimidine and triazolo-pyrimidine systems, as detailed in . Below is a comparative analysis:

Compound Core Structure Substituents Key Features
Target Compound Triazolo[4,5-d]pyrimidine - (Z)-enone linker
- 4-Nitrophenyl
- Piperazine
- p-Tolyl
Enhanced solubility (piperazine), strong electron-withdrawing (nitro), Z-configuration
Compound 3 Pyrazolo[3,4-d]pyrimidine - Hydrazine group
- p-Tolyl
Rigid structure, polar hydrazine group, limited solubility
Compound 7 Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine - Methyl/phenyl substituents Isomerization-prone, steric hindrance from phenyl groups
Compound 10 Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine - 2-Substituted alkyl/aryl groups Improved metabolic stability, tunable electronic properties

Physicochemical and Electronic Properties

  • Solubility: The target compound’s piperazine linker confers higher aqueous solubility compared to hydrazine-containing analogues (e.g., Compound 3) .
  • Electronic Effects: The nitro group (-NO₂) creates a stronger electron-deficient aromatic system than the methyl group (-CH₃) in p-tolyl derivatives, affecting π-π stacking interactions in biological targets .
  • Isomerization : Unlike pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 6–9), the target compound’s triazolo[4,5-d]pyrimidine core exhibits greater tautomeric stability due to minimized steric strain .

Research Findings and Implications

Structural Stability: The (Z)-enone configuration and triazolo[4,5-d]pyrimidine core minimize isomerization risks compared to pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 7–9) .

Drug-Likeness : The piperazine linker improves solubility and bioavailability relative to rigid analogues like Compound 3, making the target compound a promising candidate for further pharmacological studies.

Synthetic Challenges: Introducing the nitro group requires careful optimization to avoid side reactions, such as over-nitration or reduction during enone formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。